1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one
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Overview
Description
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one is a complex organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of fluorine atoms and a piperazine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves multiple steps. One common method includes the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine, followed by reduction and subsequent reaction with 3-fluorobenzoyl chloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Scientific Research Applications
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of high-performance polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and piperazine ring play crucial roles in these interactions, affecting the compound’s binding affinity and activity .
Comparison with Similar Compounds
1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one can be compared with similar compounds like 1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone. While both compounds share structural similarities, the position of the fluorine atoms and the nature of the substituents can significantly influence their chemical properties and biological activities .
Similar compounds include:
- 1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone
- 1,3-Bis(4-fluorobenzoyl)benzene
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-19(25)14-6-7-18(17(22)13-14)23-8-10-24(11-9-23)20(26)15-4-3-5-16(21)12-15/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRGAHFPYGPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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